3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
Description
3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with hydroxyphenyl and phenyl groups
Properties
IUPAC Name |
3-[1-(3-hydroxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-8-4-7-16(13-17)20-15(10-12-19(22)23)9-11-18(20)14-5-2-1-3-6-14/h1-9,11,13,21H,10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGLLETUOLDSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include controlling the temperature, pressure, and reactant concentrations during the condensation and hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which 3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid exerts its effects involves several molecular targets and pathways. For instance, it has been shown to inhibit the expression of cell adhesion molecules like E-selectin in endothelial cells, thereby reducing monocyte adhesion . This effect is mediated through the inhibition of the NF-κB pathway . Additionally, the compound’s antioxidant properties may involve the scavenging of reactive oxygen species and modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: This compound is structurally similar and also exhibits antioxidant properties.
3-(3-Hydroxyphenyl)propionic acid: Another similar compound that serves as a microbial metabolite and has potential health benefits.
Uniqueness
3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its complex structure, which includes both hydroxyphenyl and phenyl groups attached to a pyrrole ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
